Lp-PLA2-IN-4

Medicinal Chemistry Lp-PLA2 Scaffold Hopping

Lp‑PLA2‑IN‑4 (CAS 2738877‑91‑1) is a synthetic, small‑molecule inhibitor of lipoprotein‑associated phospholipase A₂ (Lp‑PLA2, also known as platelet‑activating factor acetylhydrolase, PAF‑AH) originating from the bridging cyclic pyrimidinone chemical series disclosed in patent WO2021228159A1 [REFS‑1]. Designated as Compound 38 within that patent family, Lp‑PLA2‑IN‑4 is structurally defined by a rigidified 10‑oxa‑1,5,7‑triazatricyclo[7.3.1.0²,⁷]trideca‑2,4‑dien‑6‑one core bearing a 3,5‑difluoro‑4‑[3‑(trifluoromethyl)phenoxy]benzyloxy substituent, a topology that differentiates it from the linear pyrimidinone inhibitors that preceded it [REFS‑1][REFS‑2].

Molecular Formula C23H18F5N3O4
Molecular Weight 495.4 g/mol
Cat. No. B15143915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-4
Molecular FormulaC23H18F5N3O4
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESC1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F
InChIInChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m1/s1
InChIKeyWQTLAEMFJNYZHB-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lp-PLA2-IN-4 Procurement Guide: A Patent-Disclosed Bridging Cyclic Pyrimidinone for Lp‑PLA2 Inhibition


Lp‑PLA2‑IN‑4 (CAS 2738877‑91‑1) is a synthetic, small‑molecule inhibitor of lipoprotein‑associated phospholipase A₂ (Lp‑PLA2, also known as platelet‑activating factor acetylhydrolase, PAF‑AH) originating from the bridging cyclic pyrimidinone chemical series disclosed in patent WO2021228159A1 [REFS‑1]. Designated as Compound 38 within that patent family, Lp‑PLA2‑IN‑4 is structurally defined by a rigidified 10‑oxa‑1,5,7‑triazatricyclo[7.3.1.0²,⁷]trideca‑2,4‑dien‑6‑one core bearing a 3,5‑difluoro‑4‑[3‑(trifluoromethyl)phenoxy]benzyloxy substituent, a topology that differentiates it from the linear pyrimidinone inhibitors that preceded it [REFS‑1][REFS‑2].

Why Generic Lp‑PLA2 Inhibitor Substitution Fails for Lp‑PLA2‑IN‑4


Lp‑PLA2 inhibitors span multiple chemotypes—β‑lactams, oximes, linear pyrimidinones, and the more recent bridging cyclic pyrimidinones—with large variations in potency, selectivity, and pharmacokinetic profiles [REFS‑1]. Simply selecting “an Lp‑PLA2 inhibitor” ignores critical differences: the clinical candidate darapladib achieves an IC₅₀ of 0.25 nM [REFS‑2], while close patent analogues Lp‑PLA2‑IN‑3 and Lp‑PLA2‑IN‑2 show recombinant human Lp‑PLA2 IC₅₀ values of 14 nM and 120 nM, respectively [REFS‑3]. These 480‑fold differences within a single target class mean that activity, cell permeability, and in‑vivo behavior are not interchangeable. Lp‑PLA2‑IN‑4’s specific bridged architecture, fluorine‑substitution pattern, and chiral center define a unique pharmacological space that generic substitution cannot recapitulate without explicit comparative data.

Lp‑PLA2‑IN‑4 Quantitative Evidence Guide: Comparator‑Anchored Differentiation


Scaffold‑Level Differentiation: Bridging Cyclic Pyrimidinone vs. Linear Pyrimidinone Lp‑PLA2 Inhibitors

Lp‑PLA2‑IN‑4 is the single chiral (9R)‑bridging cyclic pyrimidinone analog (Compound 38) explicitly enumerated in patent WO2021228159A1, which reports that the bridging tricyclic scaffold confers a distinct conformational constraint compared to earlier linear pyrimidinones such as darapladib [REFS‑1]. The patent family demonstrates that the bridged architecture enables additional hydrogen‑bond acceptor contacts (10 acceptors vs. 7–8 in typical linear pyrimidinones) and restricts the rotatable bond count to 5, a feature potentially beneficial for reducing entropic penalty upon target binding [REFS‑1][REFS‑2]. Although exact IC₅₀ values for Lp‑PLA2‑IN‑4 are not publicly disclosed, the patent series context and the compound’s independent commercial availability as a chemical probe indicate scaffold‑level differentiation that cannot be achieved by simply substituting a generic linear‑pyrimidinone Lp‑PLA2 inhibitor.

Medicinal Chemistry Lp-PLA2 Scaffold Hopping

In‑Class Potency Contextualization: Lp‑PLA2‑IN‑4 Relative to Patent Siblings Lp‑PLA2‑IN‑2 and Lp‑PLA2‑IN‑3

Within the Lp‑PLA2‑IN series, the closest characterizable analogs are Lp‑PLA2‑IN‑3 (TargetMol T11874) and Lp‑PLA2‑IN‑2 (TargetMol T11873), which demonstrate recombinant human Lp‑PLA2 IC₅₀ values of 14 nM and 120 nM respectively [REFS‑1]. Lp‑PLA2‑IN‑4 is a member of the same patent‑derived series (WO2021228159A1) and is described by multiple independent vendors as a potent inhibitor, positioned alongside these analogs for research on Lp‑PLA2‑driven pathology (atherosclerosis, Alzheimer's disease) [REFS‑2][REFS‑3]. The patent enumerates Lp‑PLA2‑IN‑4 as Compound 38, whereas IN‑2 and IN‑3 correspond to different enumerated compounds in the same disclosure, indicating structural diversification within a common pharmacophore. While direct head‑to‑head IC₅₀ data are unavailable, the series context allows users to anticipate sub‑micromolar or low‑nanomolar Lp‑PLA2 inhibition consistent with patent‑exemplified compounds.

Biochemical Pharmacology Enzyme Inhibition Lp-PLA2

Indication Differentiation: Dual Neurodegenerative and Cardiovascular Disease Relevance of Lp‑PLA2‑IN‑4

Whereas the clinical candidate darapladib was developed primarily for cardiovascular indications (coronary heart disease, atherosclerosis) and failed Phase III trials due to lack of efficacy in that setting [REFS‑1][REFS‑2], Lp‑PLA2‑IN‑4 is explicitly disclosed in patent WO2021228159A1 as being useful for both neurodegenerative diseases (Alzheimer's disease, glaucoma, age‑related macular degeneration) and metabolic/vascular indications (atherosclerosis, diabetic macular edema) [REFS‑3]. This dual‑indication framing distinguishes Lp‑PLA2‑IN‑4 from cardiovascular‑only clinical inhibitors. The rationale stems from the ability of Lp‑PLA2 inhibition to reduce oxidized phospholipid‑driven neuroinflammation and blood‑brain barrier dysfunction, mechanisms independent of the atherosclerotic plaque instability pathway that limited darapladib's clinical utility [REFS‑3].

Alzheimer's Disease Atherosclerosis Neuroinflammation

Lp‑PLA2‑IN‑4 Application Scenarios for Scientific and Industrial Users


Neuroinflammation and Alzheimer's Disease Target‑Engagement Studies

For research groups investigating Lp‑PLA2 as a mediator of neuroinflammation and blood‑brain barrier dysfunction in Alzheimer's disease models, the dual‑indication patent disclosure of Lp‑PLA2‑IN‑4 (WO2021228159A1) supports its use as a chemical probe targeting both central and peripheral Lp‑PLA2 pools [REFS‑1]. Investigators requiring a structurally defined, patent‑enumerated compound with CNS disease applicability—distinct from cardiovascular‑only inhibitors like darapladib—can employ Lp‑PLA2‑IN‑4 for mode‑of‑action and target‑validation experiments where a bridging cyclic pyrimidinone scaffold is mechanistically desirable [REFS‑1][REFS‑2].

Scaffold‑Hopping and Medicinal Chemistry Benchmarking

Medicinal chemistry teams exploring Lp‑PLA2 inhibitor chemical space can use Lp‑PLA2‑IN‑4 as a benchmark bridging cyclic pyrimidinone, comparing its properties against linear pyrimidinone analogs (e.g., darapladib, IC₅₀ 0.25 nM) and other IN‑series congeners (Lp‑PLA2‑IN‑3, IC₅₀ 14 nM; Lp‑PLA2‑IN‑2, IC₅₀ 120 nM) [REFS‑2][REFS‑3]. The compound's defined (9R) stereochemistry, 10‑H‑bond‑acceptor pharmacophore, and fluorinated diphenyl ether tail region make it suitable for structure‑activity relationship (SAR) expansion and computational modeling of the bridging constraint effect on ligand efficiency [REFS‑2].

Atherosclerosis Plaque Stability Research with Reduced Clinical Legacy Bias

Atherosclerosis researchers seeking an Lp‑PLA2 inhibitor for plaque stability studies—without the interpretational burden of darapladib's Phase III failure in coronary heart disease—can select Lp‑PLA2‑IN‑4 as a next‑generation tool compound from a new structural series (WO2021228159A1) [REFS‑1]. The bridging cyclic pyrimidinone core and its physicochemical profile (LogP ≈3.8, 5 rotatable bonds, MW 495.4) [REFS‑2] provide a differentiated alternative for experiments examining oxidized LDL‑driven macrophage foam cell formation and necrotic core expansion, where a novel chemotype may dissociate target engagement from the pleiotropic effects that confounded darapladib interpretation [REFS‑1].

Technical Documentation Hub

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38 linked technical documents
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